

Foreword: The Strategic Value of a Methoxy-Indole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxy-1*H*-indole-3-carboxylic acid

Cat. No.: B139571

[Get Quote](#)

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a quintessential "privileged scaffold." Its inherent biological activity and synthetic versatility have made it a cornerstone of countless therapeutic agents. The strategic introduction of a methoxy group, particularly at the 7-position, significantly modulates the electronic properties of the indole ring system. This guide provides a comprehensive technical overview of **7-Methoxy-1*H*-indole-3-carboxylic acid**, a key heterocyclic building block, for researchers, chemists, and drug development professionals. We will delve into its synthesis, rigorous characterization, and strategic applications, moving beyond mere protocols to explain the underlying chemical principles that drive its utility.

Core Molecular Profile and Physicochemical Properties

7-Methoxy-1*H*-indole-3-carboxylic acid is a crystalline solid that serves as a high-value intermediate in organic synthesis. The molecule consists of a bicyclic indole core, with a methoxy (-OCH₃) group at position 7 of the benzene ring and a carboxylic acid (-COOH) group at position 3 of the pyrrole ring. This specific arrangement of functional groups provides distinct points for chemical modification, making it a versatile precursor for more complex molecules.

The methoxy group acts as an electron-donating group, influencing the reactivity of the indole ring, while the carboxylic acid provides a handle for a wide range of coupling reactions, such as amidation.

Chemical Structure:

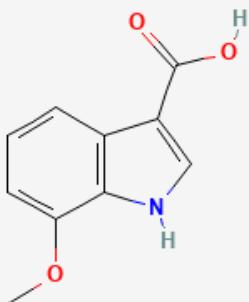


Table 1: Physicochemical Properties of **7-Methoxy-1H-indole-3-carboxylic acid**

Property	Value	Source
CAS Number	128717-77-1	[1] [2]
Molecular Formula	C ₁₀ H ₉ NO ₃	[1] [2]
Molecular Weight	191.18 g/mol	[1] [2]
IUPAC Name	7-methoxy-1H-indole-3-carboxylic acid	[1]
Canonical SMILES	COC1=CC=CC2=C1NC=C2C(=O)O	[1]
Monoisotopic Mass	191.058243149 Da	[1]
Predicted XLogP3	1.5	[1]
Appearance	Solid (predicted)	

Synthesis Strategy and Experimental Protocol

The synthesis of **7-Methoxy-1H-indole-3-carboxylic acid** is not a trivial one-step process. A robust and logical pathway involves the initial formation of the indole scaffold with a precursor functional group at the 3-position, followed by its conversion to the desired carboxylic acid. A

common and effective strategy is the formylation of a suitable aniline derivative to yield an indole-3-carbaldehyde, which is then oxidized.

This guide details a reliable two-step synthesis starting from 2-methoxyaniline.

Step 1: Vilsmeier-Haack Formylation to Synthesize 7-Methoxy-1H-indole-3-carbaldehyde

- **Scientific Rationale:** The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl_3) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent attacks the electron-rich indole precursor to install the aldehyde functionality, which serves as a direct precursor to our target carboxylic acid. We adapt a procedure described for substituted anilines which proceeds through an in-situ cyclization to form the indole ring.[\[3\]](#)

Step 2: Oxidation of the Aldehyde to the Carboxylic Acid

- **Scientific Rationale:** The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. A variety of oxidizing agents can accomplish this, but for substrates with sensitive functional groups like the indole nucleus, milder conditions are preferable to prevent over-oxidation or degradation.[\[4\]](#) A Pinnick-type oxidation using sodium chlorite (NaClO_2) buffered with a weak acid is an excellent choice. It is highly selective for aldehydes and operates under conditions that preserve the integrity of the indole core.[\[5\]](#)

Detailed Experimental Protocol

Protocol 1: Synthesis of **7-Methoxy-1H-indole-3-carboxylic acid**

Part A: Synthesis of 7-Methoxy-1H-indole-3-carbaldehyde[\[3\]](#)

- **Reagent Preparation:** In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl_3 , 2.2 eq) to ice-cold N,N-dimethylformamide (DMF, 10 volumes) with stirring. Maintain the temperature below 5°C.
- **Reaction Setup:** In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 7-methoxy-1H-indole (1.0 eq) in DMF. Cool the solution to 0°C in an ice bath.


- **Addition:** Slowly add the prepared Vilsmeier reagent dropwise to the indole solution, ensuring the internal temperature does not exceed 10°C.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 90°C for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the solution by adding a saturated aqueous solution of sodium carbonate until the mixture is basic. A solid precipitate will form.
- **Isolation:** Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-Methoxy-1H-indole-3-carbaldehyde.

Part B: Oxidation to **7-Methoxy-1H-indole-3-carboxylic acid**[5]

- **Reaction Setup:** In a flask, suspend the 7-Methoxy-1H-indole-3-carbaldehyde (1.0 eq) from Part A in a 1:1 mixture of tert-butanol and water.
- **Reagent Addition:** Add sodium dihydrogen phosphate (NaH_2PO_4 , 4.0 eq) and 2-methyl-2-butene (5.0 eq) to the suspension. 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct.
- **Oxidant Addition:** In a separate beaker, dissolve sodium chlorite (NaClO_2 , 5.0 eq) in water. Add this solution dropwise to the aldehyde suspension at room temperature.
- **Reaction:** Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting aldehyde is consumed.
- **Quenching:** Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining oxidant.
- **Isolation & Purification:** Acidify the aqueous layer with 1 N HCl to a pH of ~2-3. The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, **7-Methoxy-1H-indole-3-carboxylic acid**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methoxy-1H-indole-3-carboxylic acid | C₁₀H₉NO₃ | CID 15067967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 128717-77-1 | 7-Methoxy-1H-indole-3-carboxylic acid - Synblock [synblock.com]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Foreword: The Strategic Value of a Methoxy-Indole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139571#7-methoxy-1h-indole-3-carboxylic-acid-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com